NHS-5(6)Carboxirodamina

Descripción general

Descripción

El éster N-succinimídico de 5(6)-carboxitetrametilrodamina es un colorante fluorescente ampliamente utilizado en diversas aplicaciones de investigación científica. Pertenece a la familia de los colorantes rodamina, conocidos por su brillante fluorescencia y estabilidad. Este compuesto es particularmente útil para el etiquetado de proteínas, ácidos nucleicos y otras biomoléculas debido a su capacidad para formar enlaces covalentes estables con las aminas primarias.

Aplicaciones Científicas De Investigación

El éster N-succinimídico de 5(6)-carboxitetrametilrodamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como sonda fluorescente para estudiar reacciones químicas e interacciones moleculares.

Biología: Se emplea en estudios de etiquetado, seguimiento e imagen de células. Es particularmente útil para el etiquetado de proteínas, ácidos nucleicos y otras biomoléculas.

Medicina: Se utiliza en ensayos de diagnóstico, como citometría de flujo y microscopía de fluorescencia, para detectar y cuantificar biomoléculas específicas.

Industria: Se aplica en el desarrollo de biosensores y kits de diagnóstico para diversas aplicaciones.

Mecanismo De Acción

El mecanismo de acción del éster N-succinimídico de 5(6)-carboxitetrametilrodamina implica los siguientes pasos:

Permeabilidad celular: El compuesto es permeable a las células y puede difundirse en ellas.

Formación de enlaces covalentes: El grupo éster succinimídico reacciona con las aminas primarias de las proteínas intracelulares y otras biomoléculas para formar enlaces covalentes estables.

Fluorescencia: La porción rodamina emite fluorescencia brillante al excitarse, lo que permite la visualización y el seguimiento de las biomoléculas marcadas.

Análisis Bioquímico

Biochemical Properties

NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .

Cellular Effects

In cellular processes, NHS-5(6)Carboxyrhodamine is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .

Molecular Mechanism

At the molecular level, NHS-5(6)Carboxyrhodamine exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, NHS-5(6)Carboxyrhodamine remains stable, allowing for long-term studies of cellular function

Transport and Distribution

The transport and distribution of NHS-5(6)Carboxyrhodamine within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.

Subcellular Localization

The subcellular localization of NHS-5(6)Carboxyrhodamine is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del éster N-succinimídico de 5(6)-carboxitetrametilrodamina normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con la tetrametilrodamina, que es un derivado de la rodamina.

Carboxilación: La tetrametilrodamina se carboxila para introducir grupos carboxilo en las posiciones 5 y 6.

Métodos de Producción Industrial

En entornos industriales, la producción del éster N-succinimídico de 5(6)-carboxitetrametilrodamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se carboxilan y activan grandes cantidades de tetrametilrodamina utilizando reactores automatizados.

Purificación: El producto se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.

Control de calidad: Se implementan rigurosas medidas de control de calidad para garantizar la consistencia y fiabilidad del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El éster N-succinimídico de 5(6)-carboxitetrametilrodamina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo éster succinimídico reacciona con las aminas primarias para formar enlaces amida estables.

Hidrólisis: En presencia de agua, el éster succinimídico puede hidrolizarse para formar el ácido carboxílico correspondiente.

Reactivos y Condiciones Comunes

Aminas primarias: Los reactivos comunes incluyen residuos de lisina en proteínas u otras biomoléculas que contienen aminas primarias.

Condiciones de reacción: Las reacciones se llevan a cabo normalmente en tampones acuosos a pH neutro o ligeramente básico (pH 7.0-9.0) para facilitar la formación de enlaces amida.

Principales Productos

El principal producto formado a partir de la reacción del éster N-succinimídico de 5(6)-carboxitetrametilrodamina con aminas primarias es una biomolécula marcada con fluorescencia. La hidrólisis del éster da como resultado la formación del ácido carboxílico correspondiente .

Comparación Con Compuestos Similares

Compuestos Similares

Éster N-succinimídico de 5(6)-carboxifluoresceína diacetato: Otro colorante fluorescente utilizado para aplicaciones similares pero con diferentes propiedades espectrales.

Éster N-succinimídico de rodamina B: Un compuesto relacionado con capacidades de etiquetado similares pero diferentes características de fluorescencia.

Unicidad

El éster N-succinimídico de 5(6)-carboxitetrametilrodamina es único debido a su:

Brillante fluorescencia: Proporciona fluorescencia fuerte y estable, lo que la hace ideal para estudios de imagen a largo plazo.

Estabilidad: El compuesto forma enlaces covalentes estables con las aminas primarias, lo que garantiza un etiquetado duradero de las biomoléculas.

Versatilidad: Se puede utilizar en una amplia gama de aplicaciones, desde la investigación básica hasta el diagnóstico industrial.

Actividad Biológica

NHS-5(6)Carboxyrhodamine, also known as NHS-Rhodamine, is a fluorescent dye that has gained significant attention in biological research due to its ability to label biomolecules for imaging and tracking within biological systems. This article explores the biological activity of this compound, including its synthesis, properties, applications, and relevant case studies.

NHS-5(6)Carboxyrhodamine is characterized by its reactive N-hydroxysuccinimide (NHS) ester group, which allows it to easily conjugate with primary amines in proteins and other biomolecules. The compound exhibits strong fluorescence, making it suitable for various imaging applications. Key properties include:

- Molecular Weight : 494.97 g/mol

- Excitation/Emission Wavelengths : 520 nm / 546 nm in methanol

- Solubility : Moderately soluble in DMSO and DMF

- Storage Conditions : Store at -20°C, protected from light

Synthesis

The synthesis of NHS-5(6)Carboxyrhodamine involves the acetylation of the phenolic groups of rhodamine followed by the formation of the NHS ester. The process typically includes:

- Acetylation : Rhodamine is treated with acetic anhydride in the presence of a base.

- Formation of NHS Ester : The acetylated rhodamine is reacted with NHS to produce the NHS ester form.

This method allows for the selective formation of the 5 and 6 isomers, which are crucial for specific applications in biological systems .

Fluorescence Properties

NHS-5(6)Carboxyrhodamine demonstrates high quantum yield and fluorescence lifetime, making it an effective probe for cellular imaging. Studies have shown that it can stain various cell types significantly more effectively than other fluorophores, enhancing its utility in live-cell imaging .

Applications in Cell Biology

- Cellular Staining : The dye is extensively used for labeling proteins and other biomolecules within cells. For instance, it has been employed to visualize tubulin structures in cancer cells, demonstrating its potential as a cytotoxic agent due to its ability to penetrate cell membranes effectively .

- Drug Delivery Systems : NHS-5(6)Carboxyrhodamine has been integrated into drug delivery systems where its fluorescent properties allow for tracking the distribution and localization of therapeutic agents within tissues .

- Multidrug Resistance Studies : Research indicates that this compound can be used to study multidrug resistance mechanisms in cancer cells by observing its staining patterns relative to efflux pump activity .

1. Tubulin Imaging in Cancer Cells

In a study involving HeLa cells, NHS-5(6)Carboxyrhodamine was utilized to stain tubulin at concentrations as low as 100 nM. The results indicated a marked increase in staining intensity compared to other dyes, with a cytotoxicity threshold (EC50) comparable to established chemotherapeutics like taxanes .

| Dye | EC50 (nM) | Staining Intensity |

|---|---|---|

| NHS-5(6)Carboxyrhodamine | 6.3 ± 0.5 | High |

| Taxanes | 1 - 10 | Moderate |

2. Evaluation of Membrane Permeability

A comparative study assessed the membrane permeability of various rhodamine derivatives using U-2 OS cells expressing multidrug-resistance proteins. The NHS-5(6)Carboxyrhodamine showed superior performance over other probes, indicating minimal interaction with efflux pumps and allowing effective intracellular delivery without the need for inhibitors like Verapamil .

Propiedades

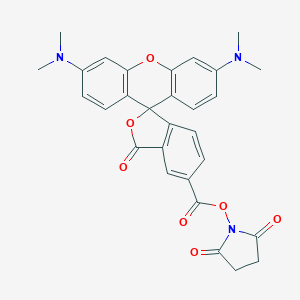

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYYHBMOVJJZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478456 | |

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150408-83-6 | |

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.